molecular formula C15H16N2O2 B10842600 3-(Dimethylamino)phenyl phenylcarbamate

3-(Dimethylamino)phenyl phenylcarbamate

Cat. No.: B10842600
M. Wt: 256.30 g/mol
InChI Key: YNGSTYODGGYXSA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)phenyl phenylcarbamate is a synthetic aromatic carbamate compound of significant interest in medicinal chemistry and neuroscience research, primarily for its potential as a cholinesterase inhibitor. Its core research value lies in the investigation of neurodegenerative diseases, such as Alzheimer's disease. The compound's structural features, including a phenylcarbamate group and a tertiary amine moiety, are characteristic of inhibitors that target the catalytic sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Similar phenylcarbamate-based inhibitors are known to act via a pseudo-irreversible mechanism, carbamoylating the serine residue within the enzyme's active site, thereby preventing the hydrolysis of the neurotransmitter acetylcholine and elevating its levels in the brain . This mechanism is distinct from reversible, non-covalent inhibition and offers a prolonged duration of action, making such compounds valuable tools for studying cholinergic neurotransmission . Research on analogous compounds indicates that the specific orientation of the phenylcarbamate group within the catalytic gorge of cholinesterases is critical for inhibitory efficiency and selectivity . Beyond central nervous system research, related phenyl carbamates are also being explored for potential anti-inflammatory applications, including in models of gastrointestinal inflammation, suggesting a broader pharmacological profile worthy of further investigation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

[3-(dimethylamino)phenyl] N-phenylcarbamate

InChI

InChI=1S/C15H16N2O2/c1-17(2)13-9-6-10-14(11-13)19-15(18)16-12-7-4-3-5-8-12/h3-11H,1-2H3,(H,16,18)

InChI Key

YNGSTYODGGYXSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis and Derivatization Strategies

Primary Synthesis Route

The primary synthesis of 3-(Dimethylamino)phenyl phenylcarbamate would likely involve the reaction of 3-(dimethylamino)phenol with phenyl isocyanate. This is a common and efficient method for the formation of phenylcarbamates.

The precursor, 3-(dimethylamino)phenol, can be synthesized through several methods. One traditional route involves the methylation of m-aminophenol using dimethyl sulfate. chemicalbook.comchemicalbook.com An alternative, more industrially scalable and safer method involves the reaction of resorcinol (B1680541) with an aqueous solution of dimethylamine (B145610). chemicalbook.compatsnap.comgoogle.com

Potential Derivatization for Research Purposes

The structure of this compound offers several sites for derivatization to generate a library of compounds for further research. Modifications could include:

Substitution on the Phenyl Rings: Introducing various functional groups onto either of the phenyl rings could modulate the electronic properties and steric hindrance of the molecule, potentially altering its biological activity.

Modification of the Carbamate (B1207046) Linkage: The N-H proton of the carbamate could be substituted with an alkyl or acyl group to create N-substituted carbamates, which can exhibit different stability and hydrogen bonding capabilities. researchgate.net

Quaternization of the Dimethylamino Group: The tertiary amine can be quaternized to introduce a permanent positive charge, which could be beneficial for targeting certain biological receptors.

Research Applications and Comparative Analysis

Investigated Research Roles

The primary investigated role of 3-(Dimethylamino)phenyl phenylcarbamate and its close analogs is as cholinesterase inhibitors. mdpi.com The carbamate (B1207046) moiety is a key structural feature in many approved drugs that target this enzyme, including rivastigmine (B141). mdpi.com Research in this area often involves synthesizing a series of related aromatic carbamates and evaluating their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The dimethylamino group is also a common pharmacophore in compounds targeting the central nervous system. nih.govresearchgate.net

Comparative Analysis with Other Carbamates

A comparative analysis of this compound with other carbamates used in research reveals important structure-activity relationships.

CompoundKey Structural FeaturesPrimary Research Application
This compound Dimethylamino group on one phenyl ring, unsubstituted second phenyl ring.Potential cholinesterase inhibitor; synthetic intermediate.
Rivastigmine A carbamate derived from a different phenol (B47542) and has an N-ethyl-N-methylcarbamoyl group.Treatment of dementia associated with Alzheimer's and Parkinson's diseases. mdpi.com
Flupirtine Analogs A library of aromatic carbamates with varying substitutions.Investigated for neuroprotective activity. nih.gov
Tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives Carbamate with a tert-butyl group and an additional amide linkage.Evaluated for anti-inflammatory activity. nih.gov

This comparison highlights how modifications to the basic phenylcarbamate scaffold can lead to a wide range of biological activities, from neuroprotection to anti-inflammatory effects.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through various NMR experiments, it is possible to elucidate the connectivity of atoms, their spatial proximities, and the dynamic conformational processes the molecule undergoes in solution.

The primary structure of 3-(Dimethylamino)phenyl phenylcarbamate is confirmed using one-dimensional ¹H and ¹³C NMR spectroscopy. The synthesis of related phenylcarbamates, typically achieved by reacting a substituted phenol (B47542) with a phenyl isocyanate, yields characteristic NMR signals that confirm the formation of the carbamate (B1207046) linkage (-O-CO-NH-).

In the ¹H NMR spectrum, the proton of the carbamate N-H group is particularly diagnostic, often appearing as a broad singlet in the downfield region (e.g., ~10.22 ppm in phenyl phenylcarbamate), indicating its attachment to an electronegative nitrogen atom. nih.gov The aromatic protons of the two distinct phenyl rings would exhibit complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The dimethylamino group (-N(CH₃)₂) would present a sharp singlet, integrating to six protons, in the aliphatic region (around δ 2.9-3.1 ppm), characteristic of N-methyl groups.

The ¹³C NMR spectrum provides further confirmation. A key signal is that of the carbonyl carbon (C=O) of the carbamate group, which typically resonates in the range of δ 150-155 ppm. The carbons of the two aromatic rings would appear in the δ 110-155 ppm region, with their specific shifts influenced by the electronic effects of the dimethylamino and carbamate substituents. The methyl carbons of the dimethylamino group would be observed in the upfield region, typically around δ 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known data for similar structures. Actual experimental values may vary.

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Carbamate Carbonyl (C=O)-~152-154
Carbamate N-H~9.5-10.5 (broad s)-
Aromatic C-H (Phenyl Rings)~6.5-7.6 (multiplets)~110-152
Dimethylamino Carbons (-N(CH₃)₂)-~40-41
Dimethylamino Protons (-N(CH₃)₂)~2.9-3.1 (singlet, 6H)-

Carbamates are known to exhibit restricted rotation around the C-N amide bond due to the partial double bond character arising from electron delocalization. This can lead to the existence of distinct cis and trans rotamers (rotational isomers), which may be observable by NMR at low temperatures. nih.govchemrxiv.org

Dynamic NMR (DNMR) studies, such as variable-temperature experiments, are employed to investigate these conformational dynamics. As the temperature is lowered, the rate of interconversion between rotamers slows down. If the energy barrier to rotation is sufficiently high, separate signals for each rotamer may be resolved in the NMR spectrum. Conversely, as the temperature is raised, the rate of rotation increases, causing these separate signals to broaden and eventually merge into a single, time-averaged signal at a point known as the coalescence temperature. nih.gov

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency difference between the signals of the two rotamers. For some N,N-disubstituted carbamates, this barrier is high enough to observe distinct rotamers even at room temperature. nih.gov For N-monosubstituted phenylcarbamates like the title compound, these dynamic effects are also possible and provide critical insight into the molecule's conformational preferences in solution. researchgate.net

To gain deeper insight into the three-dimensional structure, 2D NMR techniques are utilized. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for this purpose. NOESY detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds.

For this compound, a NOESY experiment could reveal correlations between the protons of one aromatic ring and the protons of the other, which would indicate a folded conformation where the rings are stacked or in close proximity. researchgate.net Furthermore, correlations between the N-H proton and nearby aromatic or methyl protons would help to define the preferred orientation of the carbamate linkage relative to the rest of the molecule. Such spatial information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₅H₁₆N₂O₂), HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass (256.1212 g/mol ). This confirmation is a critical step in verifying the identity and purity of the synthesized compound. unibo.it

Table 2: HRMS Data for Molecular Formula Confirmation

Molecular FormulaIon TypeCalculated Exact Mass (m/z)Observed Mass (m/z)
C₁₅H₁₆N₂O₂[M+H]⁺257.1285To be determined experimentally

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a specific ion. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated version) of the compound of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. This provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

For carbamates, a common fragmentation pathway involves the cleavage of the carbamate bond. For this compound, characteristic fragmentation could involve several key bond cleavages:

Cleavage of the ester bond: Loss of the phenoxy group or the 3-(dimethylamino)phenoxy group.

Formation of an isocyanate: Cleavage can lead to the formation of phenyl isocyanate (C₆H₅NCO) through rearrangement.

Cleavage at the dimethylamino group: Loss of methyl radicals or dimethylamine (B145610).

Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. For instance, the fragmentation of many carbamate pesticides often involves a characteristic neutral loss corresponding to the isocyanate moiety.

Infrared (IR) and UV-Visible Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts. Based on data from analogous carbamate compounds, the key vibrational modes can be predicted. rsc.orgnist.govnist.gov

A prominent feature in the FT-IR spectrum would be the carbonyl (C=O) stretching vibration of the carbamate group, typically observed in the region of 1700-1735 cm⁻¹. rsc.org The N-H stretching vibration of the carbamate, if present as a secondary amine, would appear as a sharp band around 3300-3400 cm⁻¹. However, for a tertiary carbamate like this compound, this band would be absent. The C-N stretching of the dimethylamino group and the carbamate linkage would likely appear in the 1365-1211 cm⁻¹ range. rsc.org The C-O stretching of the ester group in the carbamate will also have a characteristic absorption. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings would be observed in the 1600-1450 cm⁻¹ region.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
C=O (Carbamate)1700-1735Stretching
C-N (Dimethylamino & Carbamate)1365-1211Stretching
C-O (Ester)1250-1000Stretching
Aromatic C=C1600-1450Stretching
Aromatic C-H3100-3000Stretching

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and chromophoric nature of this compound. The molecule contains two key chromophores: the phenyl ring and the dimethylaminophenyl group. The presence of the electron-donating dimethylamino group is expected to cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted phenyl ring. researchgate.net

Fluorescence spectroscopy can further probe the electronic properties. When excited at its absorption maximum, the compound may exhibit fluorescence at a longer wavelength. The emission properties will be influenced by the nature of the excited state and the molecular environment. The dimethylamino group can participate in intramolecular charge transfer (ICT) upon excitation, which often leads to a large Stokes shift and solvent-dependent emission spectra.

ChromophoreElectronic TransitionExpected λmax (nm)
Phenyl Ringsπ → π~250-280
Dimethylaminophenyl Groupπ → π / ICT~300-320

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of closely related phenylcarbamate derivatives provides valuable insights into the expected structural features. nih.gov

For example, the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate reveals two independent molecules in the asymmetric unit. nih.gov In these molecules, the two phenyl rings are significantly twisted with respect to each other, with dihedral angles of 84.53(13)° and 85.48(12)°. nih.gov The carbamate group itself is relatively planar, but the phenyl rings are inclined to this plane at different angles. nih.gov It is anticipated that this compound would adopt a similar non-planar conformation in the solid state, influenced by the electronic and steric effects of the dimethylamino substituent.

Crystallographic Data for a Phenylcarbamate Derivative (phenyl N-(3,5-dimethylphenyl)carbamate) nih.gov
ParameterMolecule AMolecule B
Dihedral Angle between Phenyl Rings (°)84.53 (13)85.48 (12)
Dimethylphenyl Ring to Carbamate Plane Angle (°)27.71 (13)34.33 (11)
Phenyl Ring to Carbamate Plane Angle (°)71.70 (14)66.32 (13)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In phenylcarbamate derivatives, hydrogen bonding and π-π stacking are key determinants of the supramolecular architecture. nih.govchemrxiv.orgias.ac.in

In the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate, molecules are linked into chains via N—H⋯O=C hydrogen bonds between the carbamate groups of adjacent molecules. nih.gov These chains extend along a specific crystallographic axis. For this compound, which is a tertiary carbamate, classical N-H hydrogen bonding donors are absent. However, C-H···O and C-H···π interactions are still likely to play a significant role in the crystal packing.

Chirality Assignment and Absolute Configuration Determination

In the context of advanced spectroscopic and crystallographic characterization, the analysis of chirality is a fundamental aspect for compounds that exhibit stereoisomerism. However, for this compound, this analysis is not applicable as the molecule is achiral.

A molecule is defined as chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of one or more chiral centers. A chiral center, or stereocenter, is most commonly a carbon atom bonded to four different substituent groups.

An examination of the molecular structure of this compound reveals the absence of any such chiral centers. The compound consists of a phenyl ring substituted with a dimethylamino group and a phenylcarbamate group. None of the carbon atoms within the molecule are bonded to four distinct groups. The nitrogen of the dimethylamino group is bonded to two identical methyl groups, and the atoms within the phenyl rings are part of a planar system.

Consequently, this compound does not have enantiomers, which are pairs of non-superimposable mirror images. As there are no enantiomers, the concepts of chirality assignment (such as the Cahn-Ingold-Prelog priority rules to assign R/S configurations) and the determination of absolute configuration through techniques like X-ray crystallography of a single enantiomer or circular dichroism spectroscopy are not relevant to this specific chemical compound.

In contrast, related but structurally distinct compounds can be chiral. For instance, the introduction of a substituted ethyl group at a different position, as seen in (S)-3-[(1-Dimethylamino)ethyl]-phenyl-N-ethyl-N-methyl-carbamate, creates a stereocenter, rendering that molecule chiral and necessitating the determination of its absolute configuration. bldpharm.com The absence of such a stereocenter in this compound simplifies its structural analysis in this regard.

Therefore, research into the spectroscopic and crystallographic characterization of this compound focuses on other aspects of its molecular structure, such as bond lengths, bond angles, and intermolecular interactions, rather than on stereochemical properties it does not possess.

Mechanistic Studies of Biochemical and Molecular Interactions

Enzyme-Inhibitor Interaction Mechanisms

Carbamates, including 3-(Dimethylamino)phenyl phenylcarbamate, are notable for their ability to inhibit cholinesterases, a family of enzymes crucial for nerve function.

Cholinesterase Inhibition by Carbamates

Carbamates interact with and inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov This inhibition is of significant interest in the development of therapeutic agents. nih.gov The mechanism of inhibition involves the carbamoylation of a serine residue within the active site of the enzyme. mdpi.comnih.gov

The inhibition of cholinesterases by most carbamates is characterized as pseudoirreversible. nih.govresearchgate.net This term describes a process where the carbamate (B1207046) covalently binds to the enzyme, forming a carbamoylated enzyme that is temporarily inactive. researchgate.netmdpi.com The bond is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it can be slowly hydrolyzed to regenerate the active enzyme. researchgate.netnih.gov This is in contrast to truly irreversible inhibitors, which form a highly stable, essentially permanent bond with the enzyme. mdpi.com However, some carbamates can exhibit reversible inhibition, where they bind non-covalently to the enzyme and can dissociate more readily. nih.gov The nature of the inhibition, whether pseudoirreversible or reversible, can be influenced by the specific structure of the carbamate and the enzyme it interacts with. For instance, phenothiazine (B1677639) carbamates show pseudoirreversible inhibition of acetylcholinesterase but reversible inhibition of butyrylcholinesterase. nih.govacs.org

The interaction between a carbamate inhibitor and a cholinesterase is a two-step process involving carbamylation and decarbamylation. nih.govresearchgate.net

Carbamylation: This is the initial step where the carbamate transfers its carbamoyl (B1232498) group to the active site serine residue of the enzyme. nih.govresearchgate.net This reaction is analogous to the acetylation that occurs with the natural substrate, acetylcholine. nih.gov The rate of carbamylation is influenced by the structure of the carbamate, including the nature of the leaving group and the substituents on the carbamoyl moiety. researchgate.net

Decarbamylation: This is the subsequent, slower step where the carbamoylated enzyme is hydrolyzed, regenerating the free, active enzyme. nih.govnih.gov The rate of decarbamylation is a critical determinant of the duration of inhibition. nih.gov Studies have shown that the size of the N-alkyl substituents on the carbamoyl group significantly affects the decarbamylation rate; larger substituents lead to slower decarbamylation. nih.gov For instance, kinetic constants for the decarbamylation of human pseudocholinesterase are approximately 0.005 min⁻¹ for dimethylcarbamates and 0.010 min⁻¹ for monomethylcarbamates. nih.gov

The active site of cholinesterases is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. nih.govebi.ac.uk Several key residues and structural elements within this gorge are crucial for the binding and inhibition by carbamates.

Catalytic Triad: Similar to other serine hydrolases, the catalytic triad, composed of serine, histidine, and glutamate, is at the heart of the active site. ebi.ac.uk The serine residue is the primary site of carbamylation. mdpi.comnih.gov

Anionic Site: The active site contains an anionic subsite, which is important for binding the positively charged acetylcholine. ebi.ac.uk While not truly anionic, this site is rich in aromatic residues, such as tryptophan, that interact with the cationic group of substrates and inhibitors through π-cation interactions. ebi.ac.uk The peripheral anionic site (PAS), located at the rim of the gorge, is also involved in inhibitor binding. nih.gov

E-helix: In butyrylcholinesterase, a helical segment known as the E-helix, containing residues like F329 and Y332, plays a role in the binding of certain carbamates. nih.govacs.org The interaction of the inhibitor with these residues can lead to a reversible inhibition mechanism, as opposed to the typical pseudoirreversible carbamylation. nih.govacs.org

The binding of a carbamate inhibitor can induce conformational changes in the active site. The size of the carbamoyl group can cause distortion of the acyl pocket within the active site, which in turn can affect the rate of decarbamylation. nih.gov

Specificity and Selectivity Determinants in Enzyme Binding

The specificity and selectivity of carbamate inhibitors for AChE versus BChE are determined by structural differences between the active sites of the two enzymes. nih.gov

The active site gorge of BChE is larger than that of AChE due to differences in the amino acid residues lining the gorge. nih.gov This difference in size allows BChE to accommodate bulkier substrates and inhibitors. researchgate.net The selectivity of carbamates is primarily influenced by the structure of the N-substituted moiety of the carbamoyl group. nih.gov For example, N-methyl carbamates often show minimal selectivity, while N-ethyl carbamates may have a preference for BChE. nih.gov Conversely, certain N-arylcarbamates can exhibit high selectivity for AChE. nih.gov

Molecular docking studies have been instrumental in understanding these selectivity determinants, providing insights into the specific interactions between the inhibitor and amino acid residues in the active site that favor binding to one enzyme over the other. nih.govresearchgate.net For example, the substitution of specific amino acid residues in AChE to resemble those in BChE can dramatically alter the inhibition profile of a carbamate. nih.gov

Ligand-Receptor Binding Modalities

The interaction between a ligand, such as this compound, and its receptor, in this case, a cholinesterase, can be understood through various binding modalities. The architecture of a multivalent ligand, including its shape, size, valency, and the density of its binding elements, can significantly influence its binding mechanism and whether it functions primarily as an inhibitor or an effector that clusters receptors. ualberta.ca

For carbamates that act as cholinesterase inhibitors, the primary binding modality involves the formation of a covalent bond with the serine residue in the catalytic site. nih.gov However, non-covalent interactions also play a crucial role in the initial binding and orientation of the inhibitor within the active site gorge. These non-covalent interactions can include:

π-π stacking: Interactions between the aromatic rings of the carbamate and aromatic residues in the active site gorge. acs.org

Hydrogen bonding: Formation of hydrogen bonds between the carbamate and amino acid residues. researchgate.net

Hydrophobic interactions: Interactions between nonpolar regions of the inhibitor and hydrophobic pockets within the active site.

Molecular docking studies suggest that some carbamates, particularly those with extensive aromatic moieties, may function as non-covalent inhibitors, displaying multiple interactions at the peripheral anionic site of the enzyme. inrae.frnih.gov

Interactive Data Table: Cholinesterase Inhibition by Carbamates

Compound Family Target Enzyme Inhibition Type Key Active Site Interactions Selectivity
Phenothiazine Carbamates Acetylcholinesterase Pseudoirreversible Covalent bonding with catalytic serine -
Phenothiazine Carbamates Butyrylcholinesterase Reversible π-π interaction with F329 and Y332 in the E-helix BChE selective
N-methyl Carbamates AChE & BChE Pseudoirreversible Carbamylation of catalytic serine Minimal selectivity
N-ethyl Carbamates BChE Pseudoirreversible Carbamylation of catalytic serine Moderate BChE preference
N-aryl Carbamates AChE Pseudoirreversible Carbamylation of catalytic serine High AChE selectivity

Theoretical and Experimental Analysis of Binding Affinities (e.g., Sigma Receptors)

While direct experimental binding affinity data for this compound at sigma receptors is not extensively documented in publicly available literature, the structural motifs present in the molecule—namely the phenyl ring and the dimethylamino group—are known to be important for interaction with these receptors. Studies on structurally related compounds, such as phenylaminotetralins, have revealed high-affinity binding to a novel sigma-like receptor. For instance, radiolabeled [3H]CI,OH-PAT, a phenylaminotetralin (B2566925) derivative, demonstrated a high binding affinity (Kd = 31 pM) to guinea pig brain membranes. nih.gov This suggests that the phenyl and amino functionalities are key pharmacophoric elements for sigma receptor recognition.

The carbamate linkage in this compound introduces specific electronic and conformational properties that can influence its binding profile. The carbamate group is known to be a key structural motif in many approved drugs and is often designed to engage in specific interactions with biological targets. nih.gov Theoretical and computational studies can provide valuable insights into the potential binding modes and affinities of this compound with sigma receptors. Molecular docking simulations, for example, could elucidate the specific interactions between the dimethylamino group, the phenyl rings, and the carbamate moiety with the amino acid residues within the sigma receptor binding pocket.

It is important to note that the affinity for different sigma receptor subtypes (σ1 and σ2) can vary significantly. For example, certain compounds exhibit high selectivity for the σ1 receptor subtype with Ki values in the nanomolar range, while others may show a preference for the σ2 subtype. nih.gov The substitution pattern on the phenyl rings and the nature of the carbamate linkage in this compound would likely play a crucial role in determining its subtype selectivity.

Molecular Recognition Principles for Biological Targets

The interaction of this compound with its biological targets is governed by a combination of non-covalent interactions. These interactions, though individually weak, collectively contribute to the stability of the ligand-receptor complex. The key molecular recognition principles at play include:

Hydrogen Bonding: The carbamate moiety, with its carbonyl oxygen and N-H group (in secondary carbamates), is a potent hydrogen bond donor and acceptor. nih.gov In the case of this compound, the carbonyl oxygen can act as a hydrogen bond acceptor, interacting with suitable donor groups on the biological target. Computational studies on the chiral separation of similar compounds have highlighted the critical role of hydrogen bonding in molecular recognition. nih.gov

π-π Stacking: The presence of two phenyl rings in the structure of this compound allows for favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding site of a protein. rsc.org These interactions are crucial for the proper orientation and anchoring of the molecule within the binding pocket.

Electrostatic Interactions: The tertiary amine of the dimethylamino group is basic and can be protonated at physiological pH, leading to a positive charge. This positive charge can then engage in electrostatic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in the receptor.

A pharmacophore model for sigma receptor ligands often includes a positive ionizable feature and hydrophobic regions. nih.gov The dimethylamino group and the phenyl rings of this compound fit this model, suggesting its potential to interact with these receptors based on these fundamental molecular recognition principles.

Molecular Basis of Stereospecificity in Interactions

Chirality plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral entities. rsc.org While this compound itself is not chiral, the introduction of a chiral center, for instance by modifying the dimethylamino group to a (1-(dimethylamino)ethyl) group as seen in the related compound (S)-3-(1-(Dimethylamino)ethyl)phenyl ethyl(methyl)carbamate (Rivastigmine), would lead to stereoisomers with potentially different biological activities. bldpharm.com

The molecular basis for stereospecificity lies in the three-dimensional arrangement of atoms, which dictates how a molecule fits into a chiral binding site. Even subtle differences in the spatial orientation of substituents can lead to significant differences in binding affinity and efficacy.

Studies on the chiral separation of various compounds using chiral stationary phases (CSPs) containing carbamate derivatives, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), provide valuable insights into the nature of stereospecific interactions. nih.govrsc.org These studies have revealed that the differential interaction of enantiomers with the CSP is a result of a combination of factors:

Differential Hydrogen Bonding: The enantiomers may form hydrogen bonds of varying strengths with the chiral selector. researchgate.net

Varying π-π Stacking Interactions: The spatial arrangement of the aromatic rings in each enantiomer can lead to more or less favorable π-π stacking with the aromatic moieties of the chiral selector.

Steric Hindrance: One enantiomer may experience greater steric hindrance within the chiral groove of the stationary phase, leading to a less stable complex.

Computational modeling and molecular dynamics simulations have been instrumental in elucidating these stereospecific interactions at the molecular level. nih.govresearchgate.net These studies can predict the elution order of enantiomers and provide a detailed picture of the binding modes, highlighting the subtle energetic differences that underpin chiral recognition. Therefore, if a chiral version of this compound were to be synthesized, its enantiomers would be expected to exhibit different affinities and activities towards their biological targets due to these principles of stereospecific molecular recognition.

Structure Activity Relationship Sar Studies for Rational Design

Systematic Structural Modifications of the Phenylcarbamate Core

The core structure of 3-(Dimethylamino)phenyl phenylcarbamate offers two primary regions for modification: the dimethylamino phenyl moiety and the phenylcarbamate group. Alterations to these sections can profoundly impact the compound's steric, electronic, and hydrophobic properties.

Key modifications could include:

Positional Isomerism: Moving the dimethylamino group from the meta-position (position 3) to the ortho- or para-positions would alter the geometry of the molecule, potentially affecting its ability to fit into a specific binding pocket.

Alkyl Group Substitution: Replacing the methyl groups on the nitrogen with larger alkyl groups (e.g., ethyl, propyl) would increase steric bulk and lipophilicity. This can enhance or diminish binding depending on the size and shape of the target's binding site.

Bioisosteric Replacement: The dimethylamino group could be replaced with other functional groups that have similar electronic or steric properties, such as a pyrrolidinyl or piperidinyl group, to probe the spatial requirements of the binding site.

Research on related structures, such as 3-phenylcoumarin (B1362560) derivatives, has shown that a dimethylamino phenyl group can be crucial for activity, underscoring the importance of this moiety. frontiersin.org

Table 1: Hypothetical Modifications of the Dimethylamino Phenyl Moiety and Their Rationale

ModificationRationale
Relocation of N,N-dimethylamino to para-positionTo assess the impact of substituent position on binding orientation and activity.
Replacement of N,N-dimethylamino with N,N-diethylaminoTo investigate the effect of increased steric bulk and lipophilicity near the amine.
Introduction of a methoxy (B1213986) group on the phenyl ringTo explore the influence of an additional hydrogen bond acceptor and altered electronic distribution.
Replacement of the phenyl ring with a pyridine (B92270) ringTo evaluate the effect of introducing a heteroatom on the ring's electronic properties and binding potential.

The second phenyl ring, attached to the carbamate (B1207046) oxygen, is another key area for modification. This ring often participates in hydrophobic or π-stacking interactions within a biological target. researchgate.net Adding substituents to this ring can modulate these interactions and influence the electronic nature of the entire carbamate linkage.

Studies on phenylcarbamates show that the stability and reactivity of the carbamate group can be tuned by substituents. nih.govacs.org For instance, electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring can make the phenoxy group a better leaving group, which could be relevant if the compound acts as a covalent inhibitor. Conversely, electron-donating groups (e.g., methoxy, methyl) would have the opposite effect.

Table 2: Predicted Effects of Substituents on the Phenylcarbamate Group

Substituent at para-positionElectronic EffectPotential Impact on Interaction
-NO₂ (Nitro)Strong Electron-WithdrawingMay enhance leaving group potential of the phenoxy moiety; could participate in polar interactions.
-Cl (Chloro)Weak Electron-WithdrawingIncreases lipophilicity; can form halogen bonds.
-H (None)NeutralBaseline for hydrophobic and π-stacking interactions.
-CH₃ (Methyl)Weak Electron-DonatingIncreases lipophilicity and steric bulk.
-OCH₃ (Methoxy)Strong Electron-DonatingCan act as a hydrogen bond acceptor; alters electronic distribution of the ring.

Correlation of Structural Features with Molecular Interaction Mechanisms

To build a robust SAR model, it is essential to correlate the observed changes in activity with specific molecular interactions. This is achieved through a combination of computational modeling and experimental validation.

Modern drug design heavily relies on computational methods to predict how structural changes will affect biological activity. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to rationalize SAR data. birmingham.ac.ukresearchgate.net

Molecular Docking: This technique would be used to place this compound and its analogues into the 3D structure of a putative biological target (e.g., an enzyme or receptor). This allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts. For example, docking studies on 3-phenylcoumarin derivatives identified key interactions within the active site of monoamine oxidase B (MAO-B). frontiersin.org

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build a 3D model that correlates the steric and electrostatic fields of the molecules with their biological activity. Such models were successfully used to rationalize the SAR of O-biphenyl carbamates. birmingham.ac.uk

Experimental analysis involves synthesizing the designed analogues and testing them in biological assays to measure their activity (e.g., IC₅₀ or Kᵢ values). These experimental results are then used to validate and refine the computational models, creating a feedback loop for designing the next generation of compounds. birmingham.ac.uk

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, the key pharmacophoric elements can be hypothesized as:

Aromatic Ring A: The dimethylamino-substituted phenyl ring, likely involved in π-stacking or hydrophobic interactions.

Hydrogen Bond Acceptor: The nitrogen atom of the dimethylamino group.

Carbamate Linker: This group (-O-C(=O)-N-) is polar and contains both hydrogen bond donor (N-H) and acceptor (C=O) sites, which can form critical interactions. The stability of this linker can be modulated by substituents. acs.org

Aromatic Ring B: The second phenyl ring, which is a key site for hydrophobic interactions. Previous studies have shown that interactions involving a phenyl ring can be vital for strong binding. researchgate.net

The spatial arrangement of these four elements is critical for biological activity.

Synthesis and Evaluation of Novel Analogues

The synthesis of novel analogues is a cornerstone of SAR studies. A general synthetic approach to create analogues of this compound would involve the reaction of 3-(dimethylamino)phenol with a variety of substituted phenyl isocyanates. Alternatively, 3-(dimethylamino)phenol could be reacted with a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI) to form an activated intermediate, which is then treated with a substituted aniline. google.com The use of microwave-assisted synthesis could potentially accelerate the preparation of a library of analogues. frontiersin.orgresearchgate.net

Table 3: Proposed Synthetic Scheme for Novel Analogues

Precursor 1Precursor 2Resulting Analogue
3-(Dimethylamino)phenolPhenyl isocyanateThis compound
3-(Dimethylamino)phenol4-Chlorophenyl isocyanate3-(Dimethylamino)phenyl (4-chlorophenyl)carbamate
3-(Dimethylamino)phenol4-Methoxyphenyl isocyanate3-(Dimethylamino)phenyl (4-methoxyphenyl)carbamate
3-(Diethylamino)phenolPhenyl isocyanate3-(Diethylamino)phenyl phenylcarbamate

Once synthesized, these new compounds are purified and their structures confirmed using techniques like NMR and mass spectrometry. researchgate.net They are then subjected to biological evaluation in relevant assays to determine their activity. The results of these evaluations provide the crucial data needed to refine the SAR model and guide the next cycle of rational design. nih.gov

Advanced Analytical Methodologies for Compound Research and Characterization

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone for assessing the purity of 3-(Dimethylamino)phenyl phenylcarbamate. It allows for the separation of the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (like C18 or C4) and the mobile phase is a polar solvent mixture.

The method's versatility allows for its use in quantitative analysis to determine the compound's concentration and for preparative applications to isolate the pure substance. sielc.com A typical HPLC method involves an isocratic or gradient elution using a mobile phase composed of acetonitrile (B52724) and an aqueous buffer, with UV detection at a wavelength where the carbamate (B1207046) chromophore absorbs significantly, such as 214 nm or 220 nm. researchgate.netnih.gov Method parameters are optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. For instance, a stability-indicating HPLC method developed for the related compound rivastigmine (B141) used a C18 column with a mobile phase of acetonitrile and water, demonstrating excellent selectivity and accuracy. nih.gov

Table 1: Example HPLC Method Parameters for Analysis

Parameter Condition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.01 M Ammonium Acetate Buffer (pH 4.0) (40:60 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 220 nm researchgate.net
Temperature 50°C nih.gov

| Internal Standard | Atorvastatin researchgate.net |

This interactive table summarizes typical starting conditions for the HPLC analysis of carbamate compounds.

The specific molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, chiral separation is not applicable to this compound.

However, in the broader context of carbamate chemistry, many related compounds are chiral and require enantiomeric separation for research and pharmaceutical applications. Chiral HPLC is the definitive method for this purpose. Polysaccharide-based chiral stationary phases (CSPs) are widely successful in resolving enantiomers of carbamate derivatives. researchgate.net Columns such as those based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) are particularly effective. nih.govnih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, which differ between the enantiomers and the chiral selector, allowing for their resolution. researchgate.net While not directly relevant to this compound, the principle of chiral HPLC is crucial for the characterization of its chiral analogues.

Table 2: Common Chiral Stationary Phases for Carbamate-Related Compounds

Chiral Selector Base Material Common Application
Cellulose tris(3,5-dimethylphenylcarbamate) nih.gov Silica Gel Broad-spectrum enantioseparation of drugs nih.gov
Amylose tris(3,5-dimethylphenylcarbamate) mz-at.de Silica Gel Separation of various chiral compounds mz-at.de

This interactive table highlights popular chiral stationary phases used for separating chiral molecules within the broader chemical class.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. For compounds like this compound, a UPLC method can provide a more detailed impurity profile in a fraction of the time required for an HPLC run. sielc.com The transition from an HPLC to a UPLC method involves scaling the flow rate and gradient times appropriately for the smaller column dimensions, leading to a substantial improvement in analytical throughput without compromising data quality. Technical literature for closely related carbamates confirms the availability of UPLC methods for analysis. bldpharm.combldpharm.com

Impurity profiling is a critical aspect of compound characterization. For this compound, impurities can originate from the synthesis process or from degradation over time.

Process-Related Impurities: These include unreacted starting materials, such as 3-dimethylaminophenol (B24353) and phenyl isocyanate (or its equivalent), as well as by-products formed during the reaction. patsnap.com For example, modern synthesis often involves the reaction of resorcinol (B1680541) with dimethylamine (B145610), followed by purification steps to remove by-products and unreacted materials. patsnap.comgoogle.com

Degradation Products: Stability-indicating methods are developed to separate the active compound from products that may form under stress conditions like heat, light, acid, alkali, and oxidation. nih.gov The primary degradation pathway for a carbamate is hydrolysis of the ester linkage, which would yield 3-dimethylaminophenol and aniline. A validated, stability-indicating HPLC or UPLC method must be able to resolve the parent compound from all known process and degradation impurities. nih.gov

Table 3: Potential Impurities of this compound

Impurity Name Origin
3-Dimethylaminophenol Starting material, Degradation product nih.gov
Aniline Degradation product
Resorcinol Precursor to starting material patsnap.comgoogle.com

This interactive table lists potential impurities that analytical methods must be capable of detecting and quantifying.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound. It provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula of this compound, which is C₁₅H₁₆N₂O₂. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Composition of this compound

Element Theoretical % Typical Acceptable Experimental Range (%)
Carbon (C) 70.29 69.99 - 70.59
Hydrogen (H) 6.29 5.99 - 6.59
Nitrogen (N) 10.93 10.63 - 11.23

This interactive table displays the theoretical elemental composition and the generally accepted tolerance for experimental results.

Q & A

Q. What are the standard synthetic routes for 3-(dimethylamino)phenyl phenylcarbamate and its derivatives?

The synthesis typically involves reacting substituted phenols with phenyl isocyanates or chloroformates under controlled conditions. For example, 3-aminophenol can react with phenyl chloroformate in anhydrous dichloromethane or dioxane, with a base (e.g., triethylamine) to neutralize HCl byproducts . Temperature control (0–5°C during initial mixing) is critical to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization to achieve >95% purity, as noted in carbamate derivative preparations .

Q. How is the structural integrity of this compound validated experimentally?

Key characterization techniques include:

  • IR spectroscopy : Detection of NH (3370–3400 cm⁻¹) and carbonyl (1680–1695 cm⁻¹) stretches confirms carbamate formation .
  • Elemental analysis : Matches between observed and calculated C/H/N percentages (e.g., C: 64.09% vs. 63.86% for compound 32) validate stoichiometry .
  • Melting point determination : Sharp melting ranges (e.g., 225–226°C for compound 32) indicate purity .

Q. What solvents and reaction conditions are optimal for carbamate synthesis?

Anhydrous solvents like dichloromethane or dioxane are preferred to avoid hydrolysis. Catalytic 4-dimethylaminopyridine (DMAP) accelerates reactions, while maintaining temperatures below 25°C prevents decomposition of reactive intermediates .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the bioactivity of this compound derivatives?

Substituents significantly modulate nematicidal and pharmacological activity. For example:

  • Electron-withdrawing groups : 4-Nitrophenyl (compound 29) and 4-bromophenyl (compound 33) enhance nematicidal activity (up to 72% mortality at 1000 ppm) by increasing electrophilicity .
  • Electron-donating groups : Methoxy substituents (compound 30) improve solubility but may reduce target binding affinity, as seen in lower toxicity for 2,4-dimethoxyphenyl analogs (compound 35: 35% mortality) . Systematic SAR studies using Hammett constants or computational modeling (e.g., DFT) can rationalize these trends .

Q. What methodologies resolve contradictions in bioactivity data across similar carbamate derivatives?

Discrepancies (e.g., compound 32 vs. 35 in nematode toxicity) are addressed by:

  • Dose-response profiling : Testing multiple concentrations (e.g., 500 ppm vs. 1000 ppm) to identify non-linear effects .
  • In vitro vs. in vivo assays : Compound 32’s high Cl content may improve soil persistence, enhancing field efficacy despite moderate in vitro activity .
  • Metabolic stability assays : LC-MS/MS can track degradation products that alter bioactivity .

Q. How can this compound be tailored for Alzheimer’s disease drug development?

Structural analogs with the phenyl phenylcarbamate moiety (e.g., phenserine derivatives) inhibit acetylcholinesterase (AChE). Key modifications include:

  • Introduction of sulfonate groups : Enhances blood-brain barrier permeability via increased polarity .
  • Amide coupling : Reacting 4-((phenylcarbamoyl)oxy)benzoic acids with amines generates potent AChE inhibitors (76–90% yield) .
  • Chirality control : (S)-enantiomers (e.g., 3-[(1S)-1-(dimethylamino)ethyl]phenyl derivatives) show higher target specificity .

Methodological Considerations

Q. What analytical strategies ensure batch-to-batch consistency in carbamate synthesis?

  • HPLC-PDA : Monitors reaction progress and quantifies impurities (<0.5% threshold) .
  • NMR spectroscopy : ¹H/¹³C NMR verifies regioselectivity (e.g., para vs. meta substitution) .
  • Karl Fischer titration : Ensures residual moisture <50 ppm in final products .

Q. How are carbamate derivatives evaluated for environmental or pharmacological safety?

  • Ecotoxicology assays : OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC₅₀) .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to identify IC₅₀ values .
  • Metabolite profiling : Incubation with liver microsomes identifies potential toxic metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.